4-Bromo-DL-phenylalanine methyl ester hcl
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Overview
Description
4-Bromo-DL-phenylalanine methyl ester hydrochloride is a synthetic compound with the molecular formula C10H13BrClNO2. It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a bromine atom at the para position of the phenyl ring and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-DL-phenylalanine methyl ester hydrochloride typically involves the bromination of DL-phenylalanine followed by esterification and subsequent conversion to the hydrochloride salt. The general steps are as follows:
Bromination: DL-phenylalanine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the phenyl ring.
Esterification: The brominated product is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid. This step converts the carboxylic acid group of the phenylalanine derivative into a methyl ester.
Formation of Hydrochloride Salt: The final step involves the conversion of the esterified product into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 4-Bromo-DL-phenylalanine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is typically carried out in batch reactors with stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-DL-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid. This reaction is typically carried out under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and primary or secondary amines are used under conditions like reflux in polar aprotic solvents.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or amines are formed.
Hydrolysis Products: The primary product is 4-Bromo-DL-phenylalanine.
Reduction Products: Products include 4-Bromo-DL-phenylalanine alcohol or de-brominated derivatives.
Scientific Research Applications
4-Bromo-DL-phenylalanine methyl ester hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in studies involving protein synthesis and enzyme inhibition.
Medicine: Research into its potential therapeutic applications, including its role as an inhibitor of certain enzymes, is ongoing.
Mechanism of Action
The mechanism of action of 4-Bromo-DL-phenylalanine methyl ester hydrochloride involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s activity. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-DL-phenylalanine methyl ester hydrochloride: Similar structure with a chlorine atom instead of bromine.
DL-Phenylalanine methyl ester hydrochloride: Lacks the halogen substituent.
4-Fluoro-DL-phenylalanine methyl ester hydrochloride: Contains a fluorine atom instead of bromine.
Uniqueness
4-Bromo-DL-phenylalanine methyl ester hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for specific research applications where these properties are desired .
Properties
IUPAC Name |
methyl 2-amino-3-(4-bromophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYQWPUGHHRKME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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